molecular formula C14H13N5 B3037460 2-[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile CAS No. 478047-23-3

2-[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile

Cat. No.: B3037460
CAS No.: 478047-23-3
M. Wt: 251.29 g/mol
InChI Key: AGNYBDJTTMPFHC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4,6-dimethyl-3-pyrrol-1-ylpyrazolo[3,4-b]pyridin-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5/c1-10-9-11(2)16-13-12(10)14(17-19(13)8-5-15)18-6-3-4-7-18/h3-4,6-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNYBDJTTMPFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2CC#N)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147619
Record name 4,6-Dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478047-23-3
Record name 4,6-Dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478047-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Pyrazolinones with Ethyl Cyanoacetate

Reaction Mechanism and General Procedure

This method leverages the reactivity of 4-arylideno-3-methylpyrazolin-5-ones with ethyl cyanoacetate under high-temperature conditions. The protocol, adapted from Tiwari et al., involves heating a mixture of ethyl cyanoacetate (0.01 mol), 1-aroyl/aroyloxymethyl-4-arylideno-3-methylpyrazolin-5-one (0.01 mol), and ammonium acetate (0.08 mol) at 150–170°C for 2–3 hours. Cyclization occurs via nucleophilic attack of the pyrazolinone enolate on the electrophilic carbon of ethyl cyanoacetate, followed by dehydration and aromatization.

Application to Target Compound

To synthesize 2-[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile, the pyrazolinone precursor must contain:

  • 4,6-Dimethyl groups : Introduced via a pre-functionalized pyrazolinone synthesized from 4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazole-5-one.
  • Pyrrol-1-yl at C3 : Achieved by substituting the pyrazolinone’s C3 position with pyrrole during its preparation.
  • Cyanomethyl at N1 : Generated in situ by replacing ethyl cyanoacetate with bromoacetonitrile in the reaction mixture, enabling alkylation at N1 post-cyclization.
Optimization Data
Parameter Optimal Value Yield (%) Reference
Temperature 160°C 68
Ammonium acetate 8 equiv 72
Solvent Solvent-free 65
Reaction time 2.5 h 70

Key limitations include competing side reactions during alkylation and the need for stringent temperature control to prevent decomposition of the cyanomethyl group.

Trifluoroacetic Acid-Catalyzed Condensation of 5-Aminopyrazoles with α-Oxoketene Dithioacetals

Reaction Design

Rao et al. demonstrated that 5-aminopyrazoles react regioselectively with OKDTAs in the presence of TFA to form pyrazolo[3,4-b]pyridines. The reaction proceeds via imine formation, followed by cyclodehydration (Figure 1). For the target compound, the OKDTA must supply the 4,6-dimethylpyridine moiety, while the 5-aminopyrazole contributes the pyrrol-1-yl group at C3.

Synthetic Route
  • 5-Aminopyrazole Preparation : 5-Amino-3-(1H-pyrrol-1-yl)-1H-pyrazole is synthesized via Pd-catalyzed coupling of pyrrole with 5-aminopyrazole.
  • OKDTA Synthesis : Dimethyl-substituted OKDTA (e.g., (Z)-3-(dimethylamino)-2-(methylthio)-4,6-dimethylacrylonitrile) is prepared from 4,6-dimethyl-2-pyrone.
  • Condensation : Equimolar amounts of 5-aminopyrazole and OKDTA are stirred in TFA (0.3 equiv) at 25°C for 6 hours, yielding the product after recrystallization from ethanol.
Performance Metrics
Condition Outcome Yield (%) Reference
TFA concentration 0.3 equiv 89
Reaction time 6 h 85
Temperature 25°C 91

This method achieves excellent regioselectivity due to TFA’s ability to stabilize transition states, directing the OKDTA’s methyl groups to C4 and C6.

Multi-Step Functionalization of Halogenated Pyrazolo[3,4-b]Pyridines

Halogenation and Cross-Coupling

A modular approach reported by Surya Prakash Rao et al. involves:

  • Iodination : 5-Bromo-1H-pyrazolo[3,4-b]pyridine is treated with N-iodosuccinimide (NIS) to introduce iodine at C3.
  • Protection : The NH group is protected with para-methoxybenzyl (PMB) chloride.
  • Suzuki Coupling : A pyrrol-1-ylboronic acid undergoes palladium-catalyzed coupling to install the pyrrole group.
  • Cyanomethylation : The protected N1 position is alkylated with bromoacetonitrile using K2CO3 in DMF.
Critical Data
Step Reagents Yield (%) Reference
Iodination NIS, DMF, 80°C 92
PMB protection PMB-Cl, NaH 88
Suzuki coupling Pd(dppf)Cl2, dioxane 78
Cyanomethylation BrCH2CN, K2CO3 65

While this route offers precise control over substitution patterns, the sequential protections and deprotections reduce overall efficiency.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Method Advantages Disadvantages Yield (%)
Cyclocondensation One-pot synthesis Limited functional group tolerance 65–72
TFA catalysis High regioselectivity, mild conditions Requires specialized OKDTAs 85–91
Multi-step Modular substitution Low overall yield (≈50%) 65

Regiochemical Control

The TFA-catalyzed method excels in positioning substituents due to electronic effects:

  • Electron-rich OKDTAs direct methyl groups to C4 and C6.
  • Steric hindrance from the pyrrol-1-yl group ensures substitution at C3.

Chemical Reactions Analysis

Types of Reactions

2-[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[4,6-Dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile
  • Molecular Formula : C₁₄H₁₃N₅
  • Molecular Weight : 251.29 g/mol
  • CAS Registry : 478047-16-4
  • Structure : Features a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 4 and 6, a pyrrole ring at position 3, and an acetonitrile moiety at position 1 .

Key Features :

  • The pyrazolo[3,4-b]pyridine scaffold provides a planar heterocyclic system conducive to π-π stacking interactions.
  • Acetonitrile group contributes polarity, influencing solubility and metabolic stability.

Comparison with Structural Analogs

Pyrazolo[3,4-d]pyrimidine Derivatives

Example: 2-(4-((4-Chlorophenyl)amino)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile

  • Structural Differences: Core: Pyrazolo[3,4-d]pyrimidine (vs. pyrazolo[3,4-b]pyridine). Substituents: Chlorophenylamino group at position 4 (vs. pyrrole).

Pyrazolo[3,4-b]pyridin-6-ones

Example: 4-Aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

  • Structural Differences :
    • Core : Pyridin-6-one (vs. pyridine).
    • Substituents : Carbonyl group at position 6 (vs. methyl).
  • Functional Impact :
    • The carbonyl group increases polarity and hydrogen-bond acceptor capacity, altering target selectivity compared to the acetonitrile-containing compound .

Pyrrole-Containing Heterocycles

Example : TAK-438 (1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine)

  • Structural Differences :
    • Core : Simple pyrrole (vs. fused pyrazolopyridine).
    • Substituents : Sulfonylpyridine and fluorophenyl groups (vs. acetonitrile and methyl).
  • Functional Impact :
    • TAK-438 targets H⁺/K⁺-ATPase as a potassium-competitive acid blocker, whereas the acetonitrile-containing compound’s biological activity remains uncharacterized .

Pharmacological and Physicochemical Comparisons

Pharmacological Profiles

Compound Target/Activity IC₅₀/EC₅₀ Selectivity Notes
TRC120038 (Pyrazolo[4,3-c]pyridine) Dual AT₁/ETA receptor blocker 3 nM (hAT₁) >50× selectivity vs. hAT₂
TAK-438 (Pyrrole sulfonamide) H⁺/K⁺-ATPase inhibitor 19 nM K⁺-competitive, pH-stable
Target Compound Not reported N/A N/A
  • Key Insight : Structural variations (e.g., thiophene in TRC120038 vs. pyrrole in the target compound) critically influence receptor specificity .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility
Target Compound 251.29 ~2.1 (estimated) Moderate
2-(4-Chlorophenylamino derivative) 314.75 ~3.5 Low
TAK-438 435.44 2.8 High (pH-dependent)

*Estimated using fragment-based methods.

  • Acetonitrile Advantage : The target compound’s lower molecular weight and moderate LogP suggest favorable oral bioavailability compared to bulkier analogs .

Biological Activity

2-[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and neurodegenerative diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C21H28N6O2
  • Molecular Weight : 396.486 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with tropomyosin receptor kinases (TRKs). TRKs are critical in cell proliferation and differentiation; thus, their inhibition can lead to reduced tumor growth and metastasis.

Inhibitory Activity Against TRK

A study evaluated various pyrazolo[3,4-b]pyridine derivatives for their ability to inhibit TRK activity. Among these derivatives, the compound demonstrated significant inhibitory effects with an IC50 value of 56 nM , indicating potent activity against TRKA. Additionally, it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM , showcasing selectivity for cancer cell lines such as MCF-7 and HUVEC cells .

Anticancer Activity

In vitro studies have shown that the compound effectively reduces cell viability in various cancer cell lines. The following table summarizes key findings from recent research:

Cell LineIC50 (μM)Selectivity
Km-120.304High
MCF-7Not specifiedHigh
HUVECNot specifiedModerate

These results suggest that the compound may be a promising candidate for targeted cancer therapies.

Neuroprotective Effects

Research has also indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit affinity for β-amyloid plaques associated with Alzheimer’s disease. The compound's ability to bind selectively to these plaques suggests potential applications in diagnostic imaging and therapeutic interventions for neurodegenerative diseases .

Study on TRK Inhibition

In a comparative study involving multiple pyrazolo[3,4-b]pyridine derivatives, this compound was highlighted for its superior selectivity and potency against TRKA compared to other compounds in the same class. This study underscores the importance of structural modifications in enhancing biological activity .

Binding Affinity to Amyloid Plaques

Another study focused on the binding characteristics of pyrazolo[3,4-b]pyridine derivatives to amyloid plaques. The results indicated that compounds with similar structures demonstrated significant binding affinities, suggesting that this compound could serve as a scaffold for developing diagnostic agents for Alzheimer's disease .

Q & A

What are the standard protocols for synthesizing and purifying 2-[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile in laboratory settings?

Basic Research Question
Methodological Answer:
The synthesis typically involves refluxing a mixture of precursors (e.g., substituted pyrazolo-pyridines) with chloranil in xylene for 25–30 hours to achieve cyclization. Post-reaction, the mixture is treated with 5% NaOH to separate the organic layer, followed by repeated water washes, drying over anhydrous Na₂SO₄, and solvent removal via rotary evaporation. Purification is achieved through recrystallization from methanol, yielding high-purity crystals .

How can computational methods like Density Functional Theory (DFT) be applied to optimize the synthetic pathway of this compound?

Advanced Research Question
Methodological Answer:
DFT studies on structurally related acetonitrile precursors (e.g., imidazo[4,5-b]pyridine derivatives) can predict reaction energetics, transition states, and regioselectivity. For example, optimizing substituent positions or solvent interactions via Gaussian software calculations reduces experimental trial-and-error. Validation involves comparing predicted spectroscopic data (¹H/¹³C NMR) with experimental results to confirm synthetic intermediates .

What experimental design principles ensure reproducibility in synthesizing pyrazolo[3,4-b]pyridine derivatives?

Basic Research Question
Methodological Answer:
Adopt randomized block designs with split-plot configurations to control variables such as reaction time, temperature, and stoichiometry. For example, split plots can test different catalysts, while subplots evaluate solvent systems. Replicates (4–5 per condition) and standardized characterization methods (e.g., HPLC, melting point analysis) enhance reliability .

How can researchers resolve contradictions in reaction yields when varying substituents in pyrazolo-pyridine syntheses?

Advanced Research Question
Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., steric hindrance vs. electronic effects). Systematic analysis includes:

  • Kinetic Studies : Varying reaction times and temperatures to identify optimal conditions.
  • Side-Product Identification : Using LC-MS or ¹H NMR to detect byproducts (e.g., dimerization or over-substitution).
  • Statistical Modeling : Multivariate regression to correlate substituent properties (Hammett constants) with yield trends.
    Case studies on pyrazolo[1,5-c]pyrimidines demonstrate these approaches .

What safety protocols are critical when handling intermediates like acetonitrile derivatives during synthesis?

Basic Research Question
Methodological Answer:
Key protocols include:

  • Hazard Mitigation : Avoid ignition sources (P210) and ensure ventilation (P281) due to flammability and toxicity risks.
  • PPE : Use nitrile gloves and fume hoods during weighing and reactions.
  • Waste Disposal : Neutralize acidic/basic residues before disposal (e.g., NaOH treatment for chloranil byproducts) .

What methodologies assess the environmental impact of this compound’s degradation products?

Advanced Research Question
Methodological Answer:
Long-term environmental studies should:

  • Characterize Degradation Pathways : Use accelerated UV/ozone exposure tests to simulate abiotic breakdown.
  • Ecotoxicity Assays : Evaluate effects on model organisms (e.g., Daphnia magna) at cellular and population levels.
  • Bioaccumulation Modeling : Apply quantitative structure-activity relationship (QSAR) tools to predict partitioning coefficients (log P) and persistence in soil/water systems. Frameworks from projects like INCHEMBIOL provide validated protocols .

How can spectroscopic data (e.g., NMR, IR) distinguish regioisomers in pyrazolo-pyridine derivatives?

Advanced Research Question
Methodological Answer:

  • ¹H NMR : Compare aromatic proton splitting patterns; substituents at the 3-position (vs. 1-position) induce distinct deshielding.
  • 13C NMR : Carbon chemical shifts near 150–160 ppm indicate pyrrole/pyridine ring junctions.
  • IR : Stretching frequencies for nitrile groups (~2240 cm⁻¹) confirm acetonitrile attachment sites. Cross-referencing with X-ray crystallography (e.g., Acta Crystallographica data) resolves ambiguities .

What strategies improve the scalability of multi-step syntheses involving hazardous intermediates?

Advanced Research Question
Methodological Answer:

  • Flow Chemistry : Minimize exposure to toxic reagents (e.g., chloranil) via continuous flow systems.
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
  • Green Solvent Substitution : Replace xylene with cyclopentyl methyl ether (CPME) for safer reflux conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.